molecular formula C21H28Cl2N2O3S B12144924 3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide

3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B12144924
M. Wt: 459.4 g/mol
InChI Key: LZUWCOVXTHCZCP-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a dichloroethenyl group, and a dimethylamino benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves multiple steps. One common method includes the base-catalyzed condensation of 2-methyl-3,5,5-trichloro-4-penten-2-ol with acetate derivatives such as malonic esters, acetoacetic esters, and benzoylacetate . The reaction conditions typically involve the use of a strong base like sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-dichloroethenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H28Cl2N2O3S

Molecular Weight

459.4 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C21H28Cl2N2O3S/c1-21(2)17(11-18(22)23)19(21)20(26)25(16-9-10-29(27,28)13-16)12-14-5-7-15(8-6-14)24(3)4/h5-8,11,16-17,19H,9-10,12-13H2,1-4H3

InChI Key

LZUWCOVXTHCZCP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

Origin of Product

United States

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